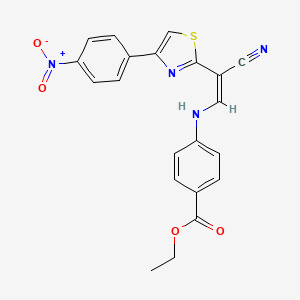
(4-Cyano-2,6-dimethylphenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Cyano-2,6-dimethylphenyl)methanesulfonamide, also known as CDMS, is a chemical compound that has been widely researched in the field of organic chemistry. It has a CAS Number of 2126177-35-1 . The molecular weight of this compound is 224.28 .
Molecular Structure Analysis
The IUPAC Name for this compound is this compound . The InChI Code is 1S/C10H12N2O2S/c1-7-3-9(5-11)4-8(2)10(7)6-15(12,13)14/h3-4H,6H2,1-2H3,(H2,12,13,14) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Applications De Recherche Scientifique
Structural Analysis and Chemical Properties
- In studies of similar compounds like N-(3,4-Dichlorophenyl)methanesulfonamide, the focus has been on understanding the structural conformation and bond parameters of methanesulfonanilides. These studies reveal insights into bond and torsion angles, and hydrogen bonding which could be applicable to (4-Cyano-2,6-dimethylphenyl)methanesulfonamide as well (Gowda, Foro, & Fuess, 2007).
Chemoselectivity in Chemical Reactions
- Research on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, which are similar in structure, has been conducted to develop storable N-acylation reagents. These studies are aimed at understanding the structure-reactivity relationship, potentially applicable to this compound (Kondo, Sekimoto, Nakao, & Murakami, 2000).
Synthesis and Characterisation of Derivatives
- Derivatives of compounds like bis-(4-hydroxy-3,5-dimethylphenyl)(4-aminophenyl)methane, which may be structurally related to this compound, have been synthesized and characterized. These studies focus on the synthesis process and the characterisation of the resulting compounds, which could inform similar processes for this compound (Sarma, Tamuly, & Baruah, 2007).
Electrospray Mass Spectrometry
- The use of dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) as solvents in electrospray ionization for the analysis of hydrophobic compounds like methanesulfonamide derivatives has been investigated. This research is relevant for understanding the analytical techniques that can be applied to this compound (Szabó & Kele, 2001).
Reductive Ring-Opening Reactions
- The use of methanesulfonic acid in reductive ring-opening reactions of O-benzylidene acetals has been explored. This research offers insights into the chemical reactivity and potential catalytic roles of methanesulfonic acid, which may be applicable to studies involving this compound (Zinin, Malysheva, Shpirt, Torgov, & Kononov, 2007).
Catalytic and Electron-Transfer Reactions
- Research on cobalt porphyrins, including derivatives like 4-Cyano-2,6-dimethylphenyl, has focused on their role as catalysts in the electroreduction of oxygen. These studies could be relevant to understanding the catalytic properties of this compound in similar reactions (Steiger & Anson, 1997).
Amino Acid Analysis
- Techniques for the complete amino acid analysis of proteins, using methods like 4 N methanesulfonic acid hydrolysis, are relevant to the study of this compound in understanding its interaction with amino acids and proteins (Simpson, Neuberger, & Liu, 1976).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of warning . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
(4-cyano-2,6-dimethylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-7-3-9(5-11)4-8(2)10(7)6-15(12,13)14/h3-4H,6H2,1-2H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVDLWZHFOUSMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CS(=O)(=O)N)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B2489520.png)

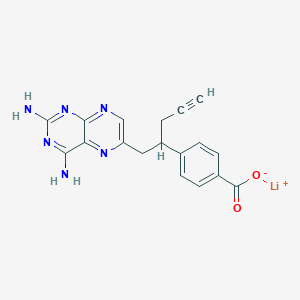
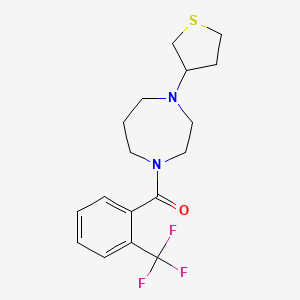
![N-[3-[(4-Chlorophenyl)methyl]oxan-3-yl]prop-2-enamide](/img/structure/B2489524.png)
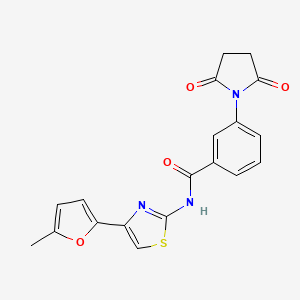

![4-[[2-[3-(3-Methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzamide](/img/structure/B2489527.png)
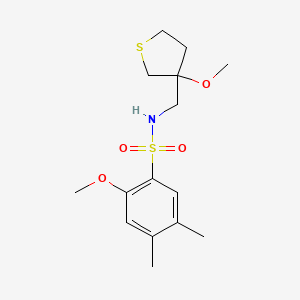
![N-(4-chloro-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2489530.png)
![8-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2489531.png)
![(2Z)-2-({4-[(2-chlorophenyl)methoxy]phenyl}methylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2489534.png)
![(NE)-N-[2-(3-nitrophenyl)ethylidene]hydroxylamine](/img/structure/B2489535.png)
